(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13522699
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21ClN2O3 |
|---|---|
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | FMCLDZORAMKJCM-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(C=C2)Cl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl |
Introduction
(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features:
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A pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle.
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A tert-butyl ester functional group, enhancing its stability and lipophilicity.
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A chlorinated pyridine moiety, which often contributes to biological activity.
This compound's stereochemistry is specified as the (R)-enantiomer, indicating a specific spatial configuration around its chiral center.
Structural Features
The molecular structure can be broken down into three primary components:
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Pyrrolidine Core: The central heterocyclic ring provides rigidity and serves as a scaffold for functionalization.
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6-Chloro-Pyridinylmethoxy Substituent: This group introduces aromaticity and potential electronic interactions due to the chlorine atom.
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Tert-Butyl Ester Group: Protects the carboxylic acid functionality, often used in synthetic intermediates to prevent unwanted reactions.
Applications and Relevance
Compounds with similar structural motifs are widely studied in medicinal chemistry due to their potential applications:
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Pharmaceutical Development: Pyrrolidine derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and receptor binding.
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Chemical Synthesis: The tert-butyl ester group suggests this compound may be an intermediate in multi-step syntheses.
Synthesis Overview
While specific synthesis details for this compound are unavailable, general methods for synthesizing similar compounds include:
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Chirality Introduction: Using chiral catalysts or starting materials to ensure (R)-configuration.
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Esterification: Protecting carboxylic acids with tert-butyl groups using reagents like tert-butyl alcohol and acid catalysts.
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Substitution Reactions: Introducing the 6-chloro-pyridinylmethoxy group via nucleophilic substitution or coupling reactions.
Potential Research Directions
Given its structural complexity, research on this compound could focus on:
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Biological Activity Screening: Evaluating its effects on enzymes or receptors.
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Physicochemical Properties: Studying solubility, stability, and reactivity for pharmaceutical applications.
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Synthetic Optimization: Developing more efficient or environmentally friendly synthesis routes.
Table: Key Features of (R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
| Feature | Description |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Functional Groups | Pyrrolidine, Chloropyridine, Tert-butyl ester |
| Chirality | (R)-Enantiomer |
| Applications | Medicinal chemistry, synthetic intermediate |
| Stability | Enhanced by tert-butyl ester |
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